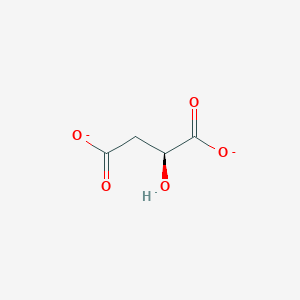
L-malate
Cat. No. B1240339
M. Wt: 132.07 g/mol
InChI Key: BJEPYKJPYRNKOW-REOHCLBHSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US05415870
Procedure details


Process: Apply crystallized citric acid, then heat to 60° C. and wet with 36 ml of gluconic acid delta-lactone solution (10 parts of gluconic acid delta-lactone to 5 parts of water); apply malic acid, then allow sodium bicarbonate I to react to give monosodium citrate and malate and then allow sodium bicarbonate II, calcium carbonate and potassium bicarbonate to undergo partial reaction (partial conversion to the citrate). Then cover the surface with citric acid powder. Finally allow sodium carbonate to undergo partial reaction, and dry in vacuo. This effervescent base is mixed with 500 parts of aspirin and with corresponding additives.




Name

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([OH:11])=[O:10])([C:5]([OH:7])=[O:6])[OH:4].C(O)[C@H]1OC(=O)[C@H](O)[C@@H](O)[C@@H]1O.[C:26]([OH:34])(=[O:33])[CH:27]([CH2:29][C:30]([OH:32])=[O:31])[OH:28].C(=O)(O)[O-].[Na+:39]>>[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([OH:11])=[O:10])([C:5]([OH:7])=[O:6])[OH:4].[Na+:39].[C:26]([O-:34])(=[O:33])[CH:27]([CH2:29][C:30]([O-:32])=[O:31])[OH:28] |f:3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)[O-].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(O)CC(=O)[O-])(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05415870
Procedure details


Process: Apply crystallized citric acid, then heat to 60° C. and wet with 36 ml of gluconic acid delta-lactone solution (10 parts of gluconic acid delta-lactone to 5 parts of water); apply malic acid, then allow sodium bicarbonate I to react to give monosodium citrate and malate and then allow sodium bicarbonate II, calcium carbonate and potassium bicarbonate to undergo partial reaction (partial conversion to the citrate). Then cover the surface with citric acid powder. Finally allow sodium carbonate to undergo partial reaction, and dry in vacuo. This effervescent base is mixed with 500 parts of aspirin and with corresponding additives.




Name

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([OH:11])=[O:10])([C:5]([OH:7])=[O:6])[OH:4].C(O)[C@H]1OC(=O)[C@H](O)[C@@H](O)[C@@H]1O.[C:26]([OH:34])(=[O:33])[CH:27]([CH2:29][C:30]([OH:32])=[O:31])[OH:28].C(=O)(O)[O-].[Na+:39]>>[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([OH:11])=[O:10])([C:5]([OH:7])=[O:6])[OH:4].[Na+:39].[C:26]([O-:34])(=[O:33])[CH:27]([CH2:29][C:30]([O-:32])=[O:31])[OH:28] |f:3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)[O-].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(O)CC(=O)[O-])(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
